4-(3,4-Difluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Difluorophenyl)pyrimidin-2-amine is an organic compound with the molecular formula C10H7F2N3. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)pyrimidin-2-amine typically involves the reaction of 3,4-difluoroaniline with a pyrimidine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,4-difluoroaniline reacts with a pyrimidine boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
4-(3,4-Difluorophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Its degree of lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate specific pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting antitumor effects .
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(3,5-Difluorophenyl)pyrimidin-2-amine: This compound has a similar structure but with fluorine atoms at different positions, which may result in different biological activities and properties.
4-(3,4-Dichlorophenyl)pyrimidin-2-amine: The replacement of fluorine atoms with chlorine atoms can lead to variations in reactivity and biological effects.
4-(3,4-Dimethylphenyl)pyrimidin-2-amine: The presence of methyl groups instead of fluorine atoms can significantly alter the compound’s lipophilicity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(5-8(7)12)9-3-4-14-10(13)15-9/h1-5H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSIJTZQXOULKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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